REACTION_CXSMILES
|
[F:1][S:2]([C:5]([C:8]([O:11][C:12]([C:15]([O:18][C:19]([C:21]([O:27][C:28]([C:31]([C:34]([F:37])([F:36])[F:35])([F:33])[F:32])([F:30])[F:29])([C:23]([F:26])([F:25])[F:24])[F:22])=[O:20])(F)[F:16])([F:14])[F:13])([F:10])[F:9])([F:7])[F:6])(=[O:4])=[O:3].[F-:38].[Na+]>>[C:23]([C:21]([C:19]([F:38])=[O:20])([O:27][C:28]([C:31]([C:34]([F:36])([F:37])[F:35])([F:32])[F:33])([F:30])[F:29])[F:22])([F:25])([F:26])[F:24].[F:1][S:2]([C:5]([C:8]([O:11][C:12]([C:15]([F:16])=[O:18])([F:13])[F:14])([F:9])[F:10])([F:7])[F:6])(=[O:4])=[O:3] |f:1.2|
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Name
|
FSO2CF2CF2OCF2CF2OCOCF(CF3)OCF2CF2CF3
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Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
FS(=O)(=O)C(F)(F)C(F)(F)OC(F)(F)C(F)(F)OC(=O)C(F)(C(F)(F)F)OC(F)(F)C(F)(F)C(F)(F)F
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Name
|
|
Quantity
|
0.02 g
|
Type
|
reactant
|
Smiles
|
[F-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
adjusted at 20° C.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
|
CUSTOM
|
Details
|
the liquid sample (3.0 g) was recovered
|
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)C(F)(OC(F)(F)C(F)(F)C(F)(F)F)C(=O)F
|
Name
|
|
Type
|
product
|
Smiles
|
FS(=O)(=O)C(F)(F)C(F)(F)OC(F)(F)C(=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |